3,3,3-Trifluoropropanamide
Overview
Description
3,3,3-Trifluoropropanamide is a chemical compound that is part of the broader class of organofluorine compounds, which are characterized by the presence of fluorine atoms attached to an aliphatic or aromatic carbon skeleton. These compounds are of significant interest due to their unique physical and chemical properties, which make them valuable in various applications, including pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of N,N-dialkyl-3,3,3-trifluoropropanamides has been achieved through various methods. One approach involves the reaction of N,N-dialkyl(3,3,3-trifluoro-1-propynyl)amines with lithium diisopropylamide, which can be performed at room temperature or 0 °C to yield the desired trifluoropropanamides in good to excellent yields . Another method for generating related compounds involves the treatment of N,N-dialkyl-2,3,3,3-tetrafluoropropanamide with dibutylboryl triflate and ethyldiisopropylamine, leading to the formation of boryl enolates that can undergo selective aldol reactions with aldehydes .
Molecular Structure Analysis
The molecular structure of 3,3,3-trifluoropropanamide derivatives can be influenced by the presence of fluorine atoms, which are highly electronegative and can affect the electronic distribution within the molecule. This can lead to unique reactivity patterns, as seen in the synthesis of triphenylantimony 3,3,3-trifluoropropanates, where the coordination geometry around the antimony atom is influenced by the trifluoropropanate ligands .
Chemical Reactions Analysis
3,3,3-Trifluoropropanamide and its derivatives participate in a variety of chemical reactions. For instance, trifluoromethyl N-acylhydrazones can undergo tandem addition/cyclization with cyanamide to form 3-trifluoromethyl-1,2,4-triazolines and triazoles, showcasing the reactivity of trifluoromethylated compounds . Additionally, derivatives of 3,3,3-trifluoropropene can react with diazo compounds to afford various trifluoromethyl-substituted products through 1,3-dipolar cycloadditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,3,3-trifluoropropanamide derivatives are influenced by the trifluoromethyl group, which imparts characteristics such as increased lipophilicity, chemical and thermal stability, and unique electronic effects. These properties are crucial for the application of these compounds in different fields. For example, the synthesis of tris(dialkylamino)cyclopropenium dicyanamide ionic liquids demonstrates the impact of the trifluoromethyl group on properties like density, viscosity, and conductivity .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the synthesis of fluorinated compounds .
Summary of the Application
3,3,3-Trifluoropropanamide is used as a reagent in the synthesis of β-Fluoro-α,β-Unsaturated Amides . These compounds are valuable in drug discovery because they can serve as bioisosteres of peptide bonds . They are also resistant to the hydrolytic enzymes that easily cleave the amide bonds in many peptides .
Methods of Application or Experimental Procedures
The reagent, morpholine 3,3,3-trifluoropropanamide, creates (E)-β-fluoro-α,β-unsaturated amides upon the addition of many commonly used Grignard reagents . This reaction enables a high level of stereocontrol in the fluoroalkene product .
Results or Outcomes
The use of 3,3,3-Trifluoropropanamide in this reaction has enabled the construction of β-fluoro-α,β-unsaturated carbonyl groups, which were previously challenging to construct . The resulting fluoroalkenes are particularly valuable in the drug discovery process .
Safety And Hazards
properties
IUPAC Name |
3,3,3-trifluoropropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3NO/c4-3(5,6)1-2(7)8/h1H2,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBSJLAGBUNNLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616356 | |
Record name | 3,3,3-Trifluoropropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90616356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoropropanamide | |
CAS RN |
460-75-3 | |
Record name | 3,3,3-Trifluoropropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90616356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,3-trifluoropropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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